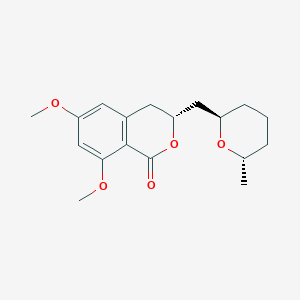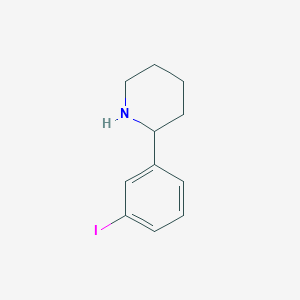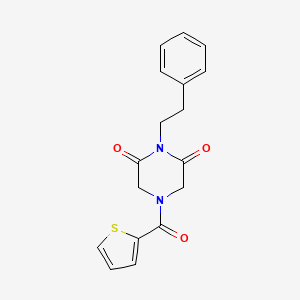
Alclofenac Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alclofenac Isopropyl Ester: is a chemical compound belonging to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is an ester derivative of alclofenac, which is known for its analgesic and anti-inflammatory properties. The molecular formula of this compound is C14H17ClO3 , and it has a molecular weight of 268.74 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alclofenac Isopropyl Ester can be synthesized through the esterification of alclofenac with isopropyl alcohol. The reaction typically involves heating alclofenac with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process can be optimized by using immobilized lipases as biocatalysts. This method offers several advantages, including higher selectivity, milder reaction conditions, and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Alclofenac and isopropyl alcohol.
Reduction: Alclofenac alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alclofenac Isopropyl Ester has several applications in scientific research:
Wirkmechanismus
Alclofenac Isopropyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
- Diclofenac Isopropyl Ester
- Aceclofenac Isopropyl Ester
- Ibuprofen Isopropyl Ester
Comparison:
- Diclofenac Isopropyl Ester: Similar to Alclofenac Isopropyl Ester in terms of its anti-inflammatory properties but differs in its molecular structure and potency .
- Aceclofenac Isopropyl Ester: Shares a similar mechanism of action but has different pharmacokinetic properties and therapeutic applications .
- Ibuprofen Isopropyl Ester: Another NSAID ester with similar analgesic and anti-inflammatory effects but varies in its chemical structure and specific uses .
This compound stands out due to its specific ester linkage and the unique combination of its parent compound’s properties with the ester functionality, offering distinct advantages in certain therapeutic and industrial applications.
Eigenschaften
Molekularformel |
C14H17ClO3 |
|---|---|
Molekulargewicht |
268.73 g/mol |
IUPAC-Name |
propan-2-yl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
InChI |
InChI=1S/C14H17ClO3/c1-4-7-17-13-6-5-11(8-12(13)15)9-14(16)18-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3 |
InChI-Schlüssel |
UFLQDRBPLDZPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)






![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)

